4,4-dimethoxy-3-methylbut-1-yne
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Overview
Description
4,4-Dimethoxy-3-methylbut-1-yne is an organic compound with the molecular formula C7H12O2. It is a valuable difunctional synthetic building block that incorporates a masked aldehyde carbonyl group and a terminal alkyne within a four-carbon chain . This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethoxy-3-methylbut-1-yne involves several steps. One common method includes the reaction of propargyl bromide with aluminum powder in the presence of mercury(II) chloride as a catalyst. The reaction is carried out in diethyl ether under reflux conditions. After the initial reaction, trimethyl orthoformate is added to the mixture at low temperatures to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the compound. The process involves careful control of temperature, pressure, and reagent addition to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3-methylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,4-Dimethoxy-3-methylbut-1-yne is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and functionalized alkenes.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-3-methylbut-1-yne involves its reactivity as an alkyne and a masked aldehyde. The compound can undergo electrophilic addition reactions, where the alkyne group reacts with electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form various products. The methoxy groups can also participate in nucleophilic substitution reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-1-yne: A terminal acetylenic compound with a similar structure but without the methoxy groups.
4,4-Dimethoxybut-1-yne: Another compound with a similar structure but different substitution patterns.
Uniqueness
4,4-Dimethoxy-3-methylbut-1-yne is unique due to its combination of a terminal alkyne and a masked aldehyde within a single molecule. This dual functionality makes it a versatile building block for various chemical syntheses and applications in multiple scientific fields.
Properties
IUPAC Name |
4,4-dimethoxy-3-methylbut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)7(8-3)9-4/h1,6-7H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKWNBBUYLCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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